molecular formula C14H19N5OS B2840061 5-Methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyrimidine CAS No. 2379970-38-2

5-Methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyrimidine

Cat. No.: B2840061
CAS No.: 2379970-38-2
M. Wt: 305.4
InChI Key: BZQFSPRVTZTYJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyrimidine is a heterocyclic compound that features a thiadiazole ring, a piperidine ring, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 5-methylpyrimidine-2-carbaldehyde with piperidine to form an intermediate, which is then reacted with 3-methyl-1,2,4-thiadiazole-5-thiol under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the compound meets the required purity standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

5-Methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5-[3-[(5-methyl-2-pyrimidinyl)oxymethyl]-1-piperidinyl]methyl-1,2,4-oxadiazole
  • 3-Methyl-5-[3-[(5-methyl-2-pyrimidinyl)oxymethyl]-1-piperidinyl]methyl-1,2,4-triazole

Uniqueness

5-Methyl-2-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}pyrimidine is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-5-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5OS/c1-10-6-15-13(16-7-10)20-9-12-4-3-5-19(8-12)14-17-11(2)18-21-14/h6-7,12H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQFSPRVTZTYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)C3=NC(=NS3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.